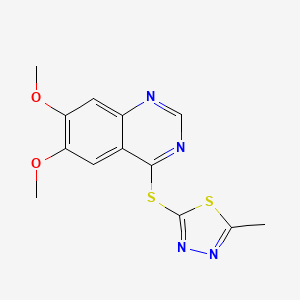
SKLB1002
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SKLB1002 is a novel and potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) signaling. It has shown significant potential in inhibiting angiogenesis and tumor growth in vivo. This compound is particularly noteworthy for its ability to inhibit the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells .
作用机制
Target of Action
The primary target of SKLB1002 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating VEGF-induced signaling in endothelial cells, which is essential for angiogenesis .
Mode of Action
This compound acts by inhibiting the phosphorylation of VEGFR2 induced by VEGF . This inhibition subsequently blocks the activation of downstream protein kinases, including extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src .
Biochemical Pathways
The inhibition of VEGFR2 by this compound affects the VEGF signaling pathway, which is critical for angiogenesis . By blocking the phosphorylation of ERK, FAK, and Src, this compound disrupts the downstream signaling of VEGFR2, thereby inhibiting angiogenesis .
Result of Action
This compound significantly inhibits endothelial cell proliferation, migration, invasion, and tube formation . In vivo, it has been shown to block the formation of intersegmental vessels in zebrafish embryos and inhibit new microvasculature induced by inoculated tumor cells . Furthermore, this compound administration has been associated with more than 60% inhibition against human tumor xenografts in athymic mice .
Action Environment
The effectiveness of this compound in different in vitro and in vivo models suggests that it may be robust against a variety of biological environments .
生化分析
Biochemical Properties
SKLB1002 significantly inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVEC) in vitro . It interacts with VEGFR2 kinase and inhibits its phosphorylation . It also interacts with downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src .
Cellular Effects
This compound influences cell function by inhibiting VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This leads to a decrease in cell proliferation, migration, invasion, and tube formation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This results in the inhibition of angiogenesis and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It inhibits the formation of intersegmental vessels in zebrafish embryos and new microvasculature induced by inoculated tumor cells .
Dosage Effects in Animal Models
In animal models, administration of 100 mg/kg/d this compound resulted in more than 60% inhibition against human tumor xenografts in athymic mice .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known to interact with VEGFR2 kinase and downstream protein kinases .
Subcellular Localization
Its effects on cellular function suggest that it interacts with VEGFR2 kinase and downstream protein kinases, which are typically located in the cytoplasm .
化学反应分析
SKLB1002 undergoes several types of chemical reactions, primarily focusing on its interaction with VEGFR2. It inhibits VEGF-induced phosphorylation of VEGFR2 kinase and downstream protein kinases, including extracellular signal-regulated kinase, focal adhesion kinase, and Src . The major products formed from these reactions are the inhibited forms of these kinases, which result in reduced angiogenesis and tumor growth.
科学研究应用
SKLB1002 has been extensively studied for its applications in cancer therapy. It has shown promising results in inhibiting angiogenesis and tumor growth in various in vivo models, including zebrafish embryos and athymic mice . Additionally, this compound has been investigated for its potential in treating ocular angiogenesis, which is a major cause of severe vision loss in diseases such as diabetic retinopathy and age-related macular degeneration .
相似化合物的比较
SKLB1002 is unique in its potent and specific inhibition of VEGFR2. Similar compounds include other VEGFR2 inhibitors such as sorafenib, sunitinib, and pazopanib. this compound has shown a more favorable toxicity profile and higher specificity for VEGFR2 compared to these compounds . This makes this compound a promising candidate for further development in cancer therapy.
属性
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGFDBMONQTBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225451-84-2 |
Source


|
| Record name | SKLB1002 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of SKLB1002?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] It binds to VEGFR2 and blocks its activation by Vascular Endothelial Growth Factor (VEGF). [] This inhibition disrupts downstream signaling pathways, including Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinases (JNK), p38, Focal Adhesion Kinase (FAK), and Src. [, ]
Q2: What are the in vitro effects of this compound on endothelial cells?
A2: Studies have shown that this compound effectively inhibits various angiogenic processes in human umbilical vein endothelial cells (HUVECs), including:
- Proliferation: this compound significantly reduces HUVEC proliferation in a dose-dependent manner. []
- Migration and Invasion: The compound effectively inhibits both the migratory and invasive capabilities of HUVECs. []
- Tube Formation: this compound disrupts the formation of capillary-like structures by HUVECs, a key process in angiogenesis. [, ]
Q3: How does this compound impact tumor growth and angiogenesis in vivo?
A3: Preclinical studies utilizing zebrafish and murine models have demonstrated promising anti-tumor and anti-angiogenic effects of this compound:
- Zebrafish Model: this compound effectively blocked the formation of intersegmental vessels in zebrafish embryos and inhibited tumor-induced microvasculature development. []
- Murine Xenograft Model: In mice bearing human tumor xenografts, this compound administration resulted in significant tumor growth inhibition (over 60% reduction compared to controls). [] Immunohistochemical staining for CD31, a marker of blood vessels, confirmed the anti-angiogenic effect of this compound. []
Q4: Can this compound enhance the efficacy of chemotherapy?
A4: Research suggests that this compound can induce vascular normalization within tumors, potentially enhancing the delivery and efficacy of chemotherapy. [] In a study utilizing a murine model, pretreatment with this compound led to a 2.2-fold increase in intratumoral doxorubicin levels compared to doxorubicin alone. [] Moreover, combining this compound with doxorubicin resulted in a synergistic antitumor effect and significantly reduced metastasis. []
Q5: Beyond cancer, are there other potential applications for this compound being investigated?
A5: Research has explored the potential of this compound for treating other diseases characterized by excessive or abnormal angiogenesis, such as:
- Ocular Angiogenesis: this compound demonstrated promising results in a murine model of alkali-burn corneal neovascularization, significantly reducing the length and number of new corneal blood vessels. []
- Psoriasis: In a transgenic mouse model of psoriasis, systemic this compound treatment effectively reduced ear inflammation, epidermal thickening, and abnormal blood vessel formation. []
Q6: Does this compound play a role in the relationship between CCDC88A and VEGF in Hepatocellular Carcinoma?
A6: Recent research suggests that this compound may help elucidate the interplay between CCDC88A and VEGF in Hepatocellular Carcinoma (HCC). [] While the exact mechanism is still under investigation, studies indicate that CCDC88A might regulate VEGF expression through miR-101, impacting the malignant behaviors of HCC cells. Notably, this compound, by inhibiting VEGFR2, further suppressed these malignant behaviors, suggesting a potential connection between CCDC88A-mediated VEGF regulation and VEGFR2 signaling in HCC. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
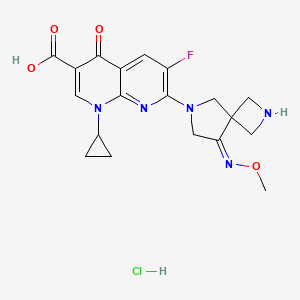

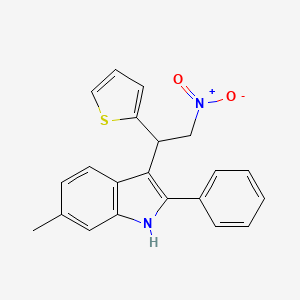

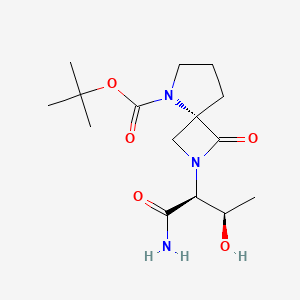

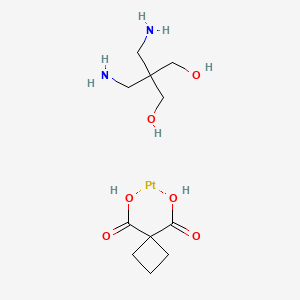
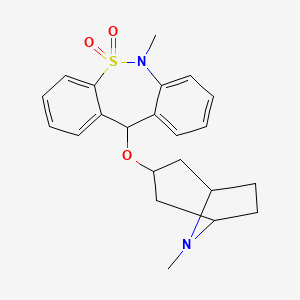
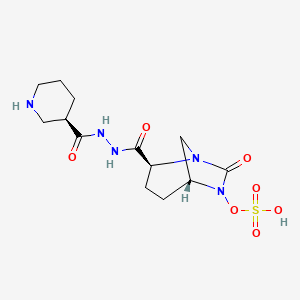
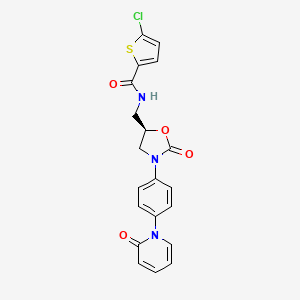
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
